molecular formula C8H8F2O B1451824 (S)-1-(3,5-difluorophenyl)ethanol CAS No. 692732-03-9

(S)-1-(3,5-difluorophenyl)ethanol

Cat. No.: B1451824
CAS No.: 692732-03-9
M. Wt: 158.14 g/mol
InChI Key: UEGDJZYKJPZJAA-YFKPBYRVSA-N
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Description

(S)-1-(3,5-difluorophenyl)ethanol is an organic compound characterized by the presence of a chiral center, making it optically active. This compound is notable for its two fluorine atoms attached to the phenyl ring, which can significantly influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(3,5-difluorophenyl)ethanol typically involves the reduction of the corresponding ketone, (S)-1-(3,5-difluorophenyl)ethanone. This reduction can be achieved using various reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions to ensure the retention of the stereochemistry.

Industrial Production Methods

On an industrial scale, the production of this compound may involve catalytic hydrogenation processes. These methods are optimized for high yield and purity, often employing chiral catalysts to maintain the desired enantiomeric excess.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(3,5-difluorophenyl)ethanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form (S)-1-(3,5-difluorophenyl)ethanone using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

    Reduction: Further reduction can lead to the formation of (S)-1-(3,5-difluorophenyl)ethane.

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) to form (S)-1-(3,5-difluorophenyl)ethyl chloride.

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3) in acetic acid or pyridinium chlorochromate (PCC) in dichloromethane.

    Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

    Substitution: Thionyl chloride (SOCl2) in the presence of a base like pyridine.

Major Products

    Oxidation: (S)-1-(3,5-difluorophenyl)ethanone.

    Reduction: (S)-1-(3,5-difluorophenyl)ethane.

    Substitution: (S)-1-(3,5-difluorophenyl)ethyl chloride.

Scientific Research Applications

(S)-1-(3,5-difluorophenyl)ethanol has diverse applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential use in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism by which (S)-1-(3,5-difluorophenyl)ethanol exerts its effects is largely dependent on its interactions with molecular targets. The presence of fluorine atoms can enhance its binding affinity to certain enzymes or receptors, potentially altering their activity. The hydroxyl group can participate in hydrogen bonding, further influencing its biological activity.

Comparison with Similar Compounds

Similar Compounds

    ®-1-(3,5-difluorophenyl)ethanol: The enantiomer of (S)-1-(3,5-difluorophenyl)ethanol, which may exhibit different biological activities due to its opposite stereochemistry.

    1-(3,5-difluorophenyl)ethanone: The ketone precursor, which lacks the hydroxyl group and thus has different reactivity and applications.

    1-(3,5-difluorophenyl)ethane: The fully reduced form, which lacks both the hydroxyl and carbonyl functionalities.

Uniqueness

This compound is unique due to its chiral nature and the presence of fluorine atoms, which can significantly influence its chemical and biological properties. The specific stereochemistry can lead to different interactions with biological targets compared to its enantiomer or other related compounds.

Properties

IUPAC Name

(1S)-1-(3,5-difluorophenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F2O/c1-5(11)6-2-7(9)4-8(10)3-6/h2-5,11H,1H3/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEGDJZYKJPZJAA-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC(=C1)F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC(=CC(=C1)F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a colorless stirred solution of 3′,5′-difluoroacetophenone (50.00 g, 320.24 mmol) in methanol (320 mL), sodium borohydride (3.41 g, 86.47 mmol, 0.27 eq) was added portion wise over 20 minutes at room temperature under inert atmosphere (Ar). Then the reaction mixture was stirred for 45 min at room temperature and then quenched carefully by the addition of a saturated aqueous ammonium chloride solution (150 mL). The extraction was carried out with ethyl acetate (2×200 mL). The combined organic layers were washed with brine (200 mL), dried over anhydrous Na2SO4 and filtered. The solvent was removed in vacuo to give the title compound (50.29 g, 99%) as a colorless oil. The alcohol was used as such in the subsequent step.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
3.41 g
Type
reactant
Reaction Step One
Quantity
320 mL
Type
solvent
Reaction Step One
Yield
99%

Synthesis routes and methods II

Procedure details

To a solution of 3,5-difluorobenzaldehyde (3.00 g, 21.1 mmol) in THF (30 mL) at 0-5° C. was added methylmagnesium bromide in THF (3.0 M; 8.44 mL, 25.3 mmol) dropwise. The mixture was stirred at 0-5° C. for 1 h, quenched with brine, and then extracted with EtOAc (2 times). The combined organic phases were washed with water and brine, dried over Na2SO4, and concentrated under reduced pressure to give the sub-title compound as a colorless oil (3.02 g, 90.4%). 1H NMR (300 MHz, CDCl3) δ 6.89 (m, 2H), 6.69 (m, 1H), 4.88 (q, J=6.3 Hz, 1H), 1.47 (d, J=6.3 Hz, 3H) ppm.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
8.44 mL
Type
solvent
Reaction Step One
Yield
90.4%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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